(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid is a polyunsaturated fatty acid derived from docosahexaenoic acid, which is a crucial component of the human brain, retina, and other vital organs. This compound is formed through the oxidation of docosahexaenoic acid and plays significant roles in various biological processes. Its structure features a hydroxyl group at the 22nd carbon position of the long carbon chain, which contributes to its unique properties and functions in biological systems .
(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid, also referred to as 22-hydroxydocosahexaenoic acid (22-HDHA), is a specific form of docosahexaenoic acid (DHA), a long-chain polyunsaturated fatty acid (PUFA) found in marine sources [“. PubChem, National Institutes of Health. ”]. While research into 22-HDHA is ongoing, it is being investigated for its potential role in various biological functions.
One area of study is the potential of 22-HDHA as a biomarker. Biomarkers are substances that can indicate a biological state or condition. Researchers are investigating whether 22-HDHA levels might reflect DHA metabolism or serve as a marker for certain health conditions [“ Acylcarnitines, free carnitine, and hydroxydocosahexaenoic acid levels in human health and disease. Xu et al. 2017 ”].
Another area of research is the potential of 22-HDHA to modulate inflammation. Inflammation is a natural immune response, but chronic inflammation can be harmful. Some studies suggest that 22-HDHA may have anti-inflammatory properties [“ Anti-inflammatory properties of hydroxydocosahexaenoic acids in LPS-stimulated RAW 264.7 macrophages. Sun et al. 2018 ”].
(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid exhibits notable biological activities. It has been shown to have anti-inflammatory properties, particularly by inhibiting pro-inflammatory cytokine production in dendritic cells. The compound also interacts with the Retinoid X receptor in the central nervous system and modulates signaling pathways related to angiogenesis and neuroprotection. Additionally, it plays a role in reducing amyloid-beta fibrillation and toxicity in vitro .
The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid can be achieved through several methods:
(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid is primarily studied for its potential therapeutic applications in neuroprotection and inflammation resolution. Its ability to modulate inflammatory responses makes it a candidate for treating neurodegenerative diseases and other inflammatory conditions. Furthermore, it may be beneficial in developing nutraceuticals aimed at enhancing brain health .
Interaction studies have revealed that (4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid can activate specific receptors such as TRPV1 (transient receptor potential vanilloid 1), which is involved in pain perception and inflammation. Unlike other metabolites derived from eicosapentaenoic acid or arachidonic acid that may induce pain responses (e.g., 20-hydroxyeicosatetraenoic acid), this compound does not produce similar nociceptive effects while still activating TRPV1 . This unique interaction profile highlights its potential therapeutic benefits without adverse pain responses.
(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid belongs to a class of specialized pro-resolving mediators derived from docosahexaenoic acid. Here are some similar compounds:
| Compound Name | Description | Unique Features |
|---|---|---|
| 14-Hydroxy Docosahexaenoic Acid | Another oxidation product known for anti-inflammatory properties | Different hydroxylation position (14th carbon) |
| 17-Hydroxy Docosahexaenoic Acid | Derived from docosahexaenoic acid; involved in resolving inflammation | Unique role in inflammation resolution |
| 18-Hydroxy Eicosapentaenoic Acid | Related compound involved in inflammation regulation | Derived from eicosapentaenoic acid |
The uniqueness of (4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid lies in its specific formation pathway and distinct roles in neuroprotection and wound healing compared to these other compounds . Its interactions with receptors and modulation of inflammatory responses set it apart as a significant player in therapeutic applications related to brain health and inflammation management.
Omega-hydroxylation is a critical biochemical modification that introduces a hydroxyl group at the terminal methyl group (ω-position) of polyunsaturated fatty acids (PUFAs). This reaction is primarily mediated by cytochrome P450 enzymes belonging to the CYP4 family, including CYP4A, CYP4B, CYP4F, and CYP2U1. These enzymes exhibit broad substrate specificity, enabling the oxidation of saturated, branched, and unsaturated fatty acids. The CYP4F subfamily, particularly CYP4F3B, demonstrates high catalytic efficiency toward long-chain PUFAs such as DHA.
The ω-hydroxylation mechanism involves the insertion of an oxygen atom into the ω-carbon of DHA, forming 22-HDHA. This process requires molecular oxygen and NADPH as a cofactor, with the CYP enzyme’s heme-iron center facilitating electron transfer. Structural studies of CYP4F3B reveal a hydrophobic substrate-binding pocket that accommodates DHA’s elongated carbon chain, positioning the ω-carbon near the active site for hydroxylation. Comparative analyses show that CYP4F3B’s catalytic activity toward DHA is 2–3 times higher than that of other CYP4 isoforms, underscoring its specialization in omega-3 fatty acid metabolism.
CYP4F3B is the principal enzyme responsible for converting DHA into 22-HDHA in humans. Recombinant expression studies demonstrate that microsomal preparations containing CYP4F3B efficiently oxidize DHA to 22-hydroxydocosahexaenoic acid (22-HDHA), with a kinetic efficiency ($$k{cat}/Km$$) of $$4.7 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$. This reaction occurs predominantly in hepatic and leukocyte tissues, where CYP4F3B is abundantly expressed.
Table 1: Enzymatic Parameters for DHA ω-Hydroxylation by CYP Isoforms
| CYP Isoform | Substrate | $$K_m$$ (µM) | $$V_{max}$$ (nmol/min/mg) | Tissue Localization |
|---|---|---|---|---|
| CYP4F3B | DHA | 12.3 | 8.9 | Liver, Leukocytes |
| CYP4A11 | DHA | 45.7 | 2.1 | Kidney |
| CYP4F2 | DHA | 28.6 | 3.8 | Liver |
Competitive inhibition experiments reveal that eicosapentaenoic acid (EPA) and docosapentaenoic acid (DPA) reduce CYP4F3B-mediated 22-HDHA synthesis by 15–65% at physiological concentrations (0.5–5 µM). This suggests cross-regulation between omega-3 fatty acid metabolites, potentially fine-tuning inflammatory signaling.
The CYP4F3 gene produces two splice variants: CYP4F3A (leukocyte-specific) and CYP4F3B (hepatocyte-specific). While CYP4F3A primarily metabolizes leukotriene B4 in immune cells, CYP4F3B dominates DHA oxidation in the liver. Immunoblot analyses confirm CYP4F3B protein levels are 5-fold higher in human hepatocytes compared to leukocytes, aligning with its role in systemic PUFA metabolism.
Alternative pathways for 22-HDHA biosynthesis remain poorly characterized. Preliminary evidence suggests CYP2U1 may contribute to DHA ω-hydroxylation in neural tissues, though its activity is 10-fold lower than CYP4F3B. Peroxisomal acyl-CoA oxidases, which β-oxidize very-long-chain fatty acids, do not directly synthesize 22-HDHA but may degrade it into shorter-chain metabolites.
Retroconversion—the shortening of long-chain PUFAs into shorter derivatives—has been observed for DHA, which converts to EPA and docosapentaenoic acid (DPA) in vivo. While 22-HDHA retroconversion remains underexplored, isotopic tracer studies using [13C]-DHA show that ≤1.4% of plasma DHA undergoes retroconversion to EPA in humans. This low efficiency suggests 22-HDHA may accumulate in tissues rather than recycling into precursor pools.
Table 2: Comparative Retroconversion Rates of Omega-3 Fatty Acids
| Substrate | Product | Retroconversion Rate (Human) | Tissue |
|---|---|---|---|
| DHA | EPA, DPA | 1.4% | Plasma |
| 22-HDHA | Unknown | Not quantified | N/A |
| 20-HETE (AA) | 16-HETE | 8.2% | Renal microsomes |
Mechanistically, retroconversion involves sequential β-oxidation steps in peroxisomes and mitochondria. However, the hydroxyl group at C-22 of 22-HDHA may sterically hinder acyl-CoA dehydrogenase binding, potentially limiting its degradation. Further research is needed to elucidate whether 22-HDHA retroconversion contributes to EPA pools in specific physiological contexts.
22-HDHA arises from the enzymatic oxidation of DHA, a process mediated by cytochrome P450 monooxygenases or lipoxygenases. Unlike its 17-hydroxylated counterpart (17-HDHA), which is a well-characterized precursor for resolvin D-series mediators, 22-HDHA occupies a distinct branch in SPM biosynthesis. In human tissues, DHA undergoes stereoselective hydroxylation at carbon 22 to form 22-HDHA, which may serve as an intermediate in the biosynthesis of downstream SPMs such as protectins and maresins [1] [2].
The conversion of DHA to 22-HDHA involves sequential oxygenation and epoxidation steps. For example, 15-lipoxygenase (15-LOX) catalyzes the insertion of oxygen at carbon 17 of DHA to form 17-hydroperoxy-DHA, a precursor for resolvins. In contrast, cytochrome P450 enzymes (e.g., CYP2C8/9) preferentially hydroxylate DHA at carbon 22, yielding 22-HDHA [4] [5]. This divergence highlights the compartmentalization of SPM biosynthesis, where cellular enzyme repertoires dictate metabolite profiles.
| Enzyme | Substrate | Product | Pathway Association |
|---|---|---|---|
| 15-LOX | DHA | 17-Hydroperoxy-DHA | Resolvin D-series |
| CYP2C8/9 | DHA | 22-HDHA | Protectins/Maresins |
| 5-LOX | 17-HDHA | Resolvin D1 | Inflammation resolution |
Table 1. Enzymatic pathways for DHA-derived SPM biosynthesis [1] [4] [5].
SPM production follows a tightly regulated temporal sequence during inflammation resolution. 22-HDHA is synthesized during the later phases of resolution, coinciding with tissue repair and macrophage-mediated clearance of cellular debris. In murine models of peritonitis, 22-HDHA levels peak 24–48 hours after inflammatory onset, paralleling the accumulation of protectin D1 and maresin 1 [1] [5]. This delayed production suggests that 22-HDHA contributes to sustained resolution signals rather than early leukocyte recruitment.
Mass spectrometry-based lipidomics in human synovial fluid and cerebrospinal fluid has quantified 22-HDHA at concentrations of 1–5 pg/ml during resolution phases, with higher levels observed in chronic inflammatory conditions such as rheumatoid arthritis [1] [3]. These findings align with its proposed role in modulating fibroblast activity and extracellular matrix remodeling.
22-HDHA and 17-hydroxy-DHA derivatives exhibit bidirectional regulatory interactions. In human macrophages, 22-HDHA suppresses the expression of 5-lipoxygenase-activating protein (FLAP), thereby reducing the conversion of 17-HDHA to resolvin D1 [1] [5]. Conversely, 17-HDHA enhances the activity of CYP2C8, promoting 22-HDHA synthesis and shifting SPM production toward protectin pathways [4].
This cross-talk is exemplified in metabolic syndrome, where obesity-induced oxidative stress impairs CYP2C8 activity, leading to reduced 22-HDHA levels and unresolved inflammation [1] [2]. Restoring 22-HDHA biosynthesis via omega-3 supplementation or pharmacological CYP2C8 activation rescues pro-resolving functions, underscoring its therapeutic potential.
Recent studies have identified 22-HDHA as a ligand for the G protein-coupled receptor GPR37, which regulates microglial activation and neuroprotection [1] [3]. However, gaps remain in understanding its receptor-binding affinities and downstream signaling cascades. Future research should prioritize structural characterization of 22-HDHA-protein interactions and its tissue-specific metabolism in aging and chronic diseases.
The metabolic fate of (4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosahexaenoic acid demonstrates profound cell-type specificity, with neural and non-neural tissues exhibiting fundamentally different processing patterns. Research comparing neuronal cell lines (Y79 and SK-N-SH) with non-neuronal cells (MCF7 and HepG2) reveals that neuronal cells actively retain docosahexaenoic acid while non-neural cells preferentially convert it through retroconversion pathways [1] [2].
In neuronal systems, docosahexaenoic acid retention mechanisms are highly sophisticated. Y79 neuronal cells demonstrate only 3-4% retroconversion to eicosapentaenoic acid when incubated with radiolabeled docosahexaenoic acid for 48 hours, while SK-N-SH neuronal cells show similarly low retroconversion rates of 5-10% [1]. This contrasts dramatically with non-neural cells, where MCF7 cells exhibit 25-30% retroconversion and HepG2 cells show 20-25% retroconversion rates [1]. The preferential retention in neural tissues occurs through specialized incorporation mechanisms that favor phosphatidylserine synthesis, with docosahexaenoic acid-containing phosphatidylcholine and phosphatidylethanolamine substrates being preferentially utilized for phosphatidylserine biosynthesis in brain tissue [3].
The neuronal retention mechanism involves enhanced phosphatidylserine synthesis, which doubles the total phosphatidylserine content in neuronal cells supplemented with docosahexaenoic acid [3]. This process is highly selective, as the increase in phosphatidylserine does not occur when cells are incubated with docosahexaenoic acid in serine-free media or with equivalent amounts of oleic acid [3]. The selectivity extends to enzyme level, where purified phosphatidylserine synthase 2 utilizes phosphatidylethanolamine containing sn-2 docosahexaenoic acid more effectively than phosphatidylethanolamine containing sn-2 oleate or arachidonate [3].
Non-neural cells demonstrate active retroconversion through channeled metabolic pathways that convert docosahexaenoic acid to eicosapentaenoic acid. This retroconversion process is 5-6 fold greater in non-neural compared to neural cells and predominates over elongation to tetracosahexaenoic acid by 2-5 fold [1]. The retroconversion process involves specific enzymatic machinery that varies between cell types, with some cells utilizing mitochondrial pathways and others employing peroxisomal systems [1].
The functional implications of these differential metabolic patterns are significant. Neural retention mechanisms support neuroprotective functions, with docosahexaenoic acid-enriched phosphatidylserine facilitating the membrane translocation of key kinases including Raf-1, protein kinase C, and Akt [3]. This translocation is essential for neuronal survival signaling, particularly under conditions of serum starvation or oxidative stress [3]. In contrast, non-neural retroconversion serves metabolic homeostasis functions, allowing tissues to maintain appropriate levels of various omega-3 fatty acids while avoiding excessive accumulation of highly unsaturated species [1].
The oxidation of (4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosahexaenoic acid occurs through distinct subcellular pathways that vary significantly across cell types. Microsomal oxidation, primarily mediated by cytochrome P450 enzymes, represents the initial step in the formation of 22-hydroxydocosahexaenoic acid from docosahexaenoic acid, while peroxisomal oxidation pathways are responsible for the systematic chain-shortening that produces eicosapentaenoic acid and other metabolites [4] [5].
Microsomal oxidation systems demonstrate remarkable tissue-specific expression patterns. In rat liver microsomes, docosahexaenoic acid undergoes extensive oxidation to produce multiple metabolites, with 22-hydroxydocosahexaenoic acid representing the major omega-hydroxylation product [4]. The process involves cytochrome P450 monooxygenases that catalyze four distinct classes of oxidation: omega-hydroxylations, (omega-1)-hydroxylations, epoxidations, and lipoxygenase-like hydroxylations [4]. These reactions require reduced nicotinamide adenine dinucleotide phosphate as a cofactor and molecular oxygen, with the cytochrome P450 system showing maximal activity at pH 7.5-8.0 [6].
The tissue distribution of microsomal oxidation capacity varies significantly with development and cell type. In brain tissue, omega-hydroxylation activity increases considerably with growth up to 55 days, while liver homogenate activity decreases substantially during the same developmental period [6]. This inverse relationship suggests that microsomal oxidation serves different physiological functions in neural versus hepatic tissues, with neural tissues potentially utilizing omega-hydroxylation for signaling purposes while hepatic tissues may employ it primarily for metabolic processing [6].
Peroxisomal oxidation pathways represent the major route for docosahexaenoic acid chain-shortening across most cell types. The peroxisomal system involves a complex enzymatic machinery including straight-chain acyl-CoA oxidase, D-bifunctional protein, and sterol carrier protein X [7] [8]. This system is particularly important for the retroconversion step in docosahexaenoic acid synthesis, where tetracosahexaenoic acid undergoes one cycle of β-oxidation to produce docosahexaenoic acid [9].
The peroxisomal pathway demonstrates cell-type specific enzyme expression patterns. HepG2 cells show abundant expression of acyl-CoA oxidase 1, the peroxisomal enzyme responsible for the initial oxidation step, while MCF7 cells predominantly express mitochondrial enzymes including carnitine palmitoyl transferase 1A, enoyl-CoA delta isomerase 1, and 2,4-dienoyl-CoA reductase 1 [1]. This differential expression determines whether docosahexaenoic acid oxidation occurs primarily through peroxisomal or mitochondrial pathways in specific cell types [1].
The functional significance of pathway selection extends beyond simple metabolic processing. Peroxisomal oxidation is essential for normal docosahexaenoic acid biosynthesis and homeostasis, with deficiencies in peroxisomal β-oxidation enzymes leading to severely impaired docosahexaenoic acid formation [8]. Cells from patients with acyl-CoA oxidase or D-bifunctional protein deficiencies show only 5-20% of control levels in converting linolenic acid or docosapentaenoic acid to docosahexaenoic acid [8].
The regulation of these oxidation pathways involves complex interactions between metabolic demand, tissue-specific factors, and developmental stage. The peroxisomal system requires stoichiometric amounts of intraperoxisomal reduced nicotinamide adenine dinucleotide phosphate for the oxidation of polyunsaturated fatty acids, with peroxisomal nicotinamide adenine dinucleotide phosphate-dependent isocitrate dehydrogenase serving as the primary source of reducing equivalents [10]. This requirement creates a potential regulatory bottleneck that can limit polyunsaturated fatty acid oxidation under conditions of metabolic stress or enzyme deficiency [10].
The incorporation of (4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosahexaenoic acid into membrane phospholipids initiates comprehensive remodeling processes that fundamentally alter membrane organization and signaling compartmentalization. This remodeling occurs through multiple mechanisms that affect both the physical properties of membrane domains and the functional organization of signaling complexes [11] [12].
Lipid raft organization represents one of the most significant targets of docosahexaenoic acid-mediated membrane remodeling. Docosahexaenoic acid incorporation leads to increased size and altered composition of sphingomyelin/cholesterol-enriched lipid rafts, with this effect occurring through the preferential partitioning of docosahexaenoic acid-containing phospholipids into liquid-disordered domains [12]. Solid-state nuclear magnetic resonance studies demonstrate that substituting 1-palmitoyl-2-docosahexaenoylphosphatidylcholine for 1-palmitoyl-2-oleoylphosphatidylcholine increases the size of raft-like domains from fast-exchange nanoscale structures to slow-exchange domains exceeding 30 nanometers in radius [12].
The mechanism of raft enlargement involves the high disorder of docosahexaenoic acid chains creating thermodynamically unfavorable interactions with the rigid cholesterol moiety, thereby promoting the segregation of cholesterol and sphingomyelin into larger, more stable raft domains [12]. This process is accompanied by significant changes in domain composition, with approximately 28% sphingomyelin, 29% cholesterol, and 23% 1-palmitoyl-2-docosahexaenoylphosphatidylcholine found in raft-like domains at 30°C, despite substantial infiltration of the docosahexaenoic acid-containing phospholipid into these domains [12].
The functional consequences of raft remodeling extend to critical signaling pathways, particularly those involving Akt activation. Docosahexaenoic acid treatment increases both the abundance and nanoscale clustering of Akt in plasma membranes, with this enhanced clustering correlating directly with increased Akt phosphorylation activity specifically within raft domains [13]. The enhancement of Akt signaling through raft stabilization represents a key mechanism by which docosahexaenoic acid exerts its anti-inflammatory and pro-survival effects [13].
Synaptic membrane remodeling constitutes another crucial aspect of docosahexaenoic acid-mediated phospholipid reorganization. In hippocampal neurons, docosahexaenoic acid supplementation uniquely promotes neurite growth and synaptogenesis, with these effects being accompanied by significant increases in synapsin puncta formation and synaptic protein expression [14]. The docosahexaenoic acid-induced changes in synaptic membrane composition enhance glutamatergic synaptic activity and support the formation of functional synaptic connections [14].
The specificity of synaptic membrane remodeling is demonstrated by the fact that docosahexaenoic acid supplementation increases the number of synapsin puncta normalized per neuron and per unit neurite length, while other fatty acids including arachidonic acid, oleic acid, and docosapentaenoic acid show no such effects [14]. This selectivity extends to the molecular level, where docosahexaenoic acid specifically promotes the expression of synapsin and glutamate receptor subunits while having minimal effects on other synaptic proteins [14].
Photoreceptor membrane remodeling represents an extreme case of docosahexaenoic acid-mediated phospholipid specialization. Photoreceptor membranes contain phospholipids with omega-3 fatty acids esterified at both the sn-1 and sn-2 positions, creating supraenoic molecular species that represent 31% of phosphatidylcholine, 52% of phosphatidylserine, 20% of phosphatidylethanolamine, and 9% of phosphatidylinositols in photoreceptor discs [15]. These specialized phospholipids are tightly associated with rhodopsin and create a unique membrane environment that supports the extraordinary efficiency of phototransduction [15].
The compartmentalization of signaling through membrane remodeling extends beyond simple lipid organization to include the formation of specialized membrane domains that concentrate specific signaling components. Docosahexaenoic acid treatment leads to the formation of docosahexaenoic acid-phosphatidylserine-rich membrane domains that facilitate the translocation and activation of multiple kinases including Raf-1, protein kinase C, and Akt [3]. These domains serve as signaling platforms that coordinate complex cellular responses to growth factors and stress stimuli [3].
The temporal aspects of membrane remodeling involve both rapid and long-term changes in phospholipid composition and organization. Acute docosahexaenoic acid treatment can rapidly alter membrane physical properties, while chronic exposure leads to sustained changes in phospholipid molecular species composition [16]. The balance between these rapid and sustained effects determines the overall functional impact of docosahexaenoic acid on cellular signaling and membrane organization [16].